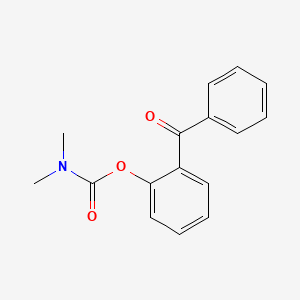
(2-benzoylphenyl) N,N-dimethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-benzoylphenyl) N,N-dimethylcarbamate is an organic compound with the molecular formula C16H15NO3. It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-benzoylphenyl) N,N-dimethylcarbamate typically involves the reaction of 2-benzoylphenol with dimethylcarbamoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride . The general reaction scheme is as follows:
[ \text{2-benzoylphenol} + \text{dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the synthesis of carbamates often involves the use of phosgene-free methods to enhance safety and reduce environmental impact. One such method involves the reaction of amines with organic carbonates like dimethyl carbonate, which is a safer and greener alternative .
Chemical Reactions Analysis
Types of Reactions
(2-benzoylphenyl) N,N-dimethylcarbamate can undergo various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
(2-benzoylphenyl) N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (2-benzoylphenyl) N,N-dimethylcarbamate involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylcarbamate: A simpler carbamate with similar inhibitory properties.
2-benzoylphenyl carbamate: Lacks the dimethylamino group but shares the benzoylphenyl structure.
Phenyl N,N-dimethylcarbamate: Similar structure but with a phenyl group instead of a benzoylphenyl group.
Uniqueness
(2-benzoylphenyl) N,N-dimethylcarbamate is unique due to its specific structure, which combines the benzoylphenyl moiety with the N,N-dimethylcarbamate group
Properties
CAS No. |
74537-09-0 |
|---|---|
Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
(2-benzoylphenyl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C16H15NO3/c1-17(2)16(19)20-14-11-7-6-10-13(14)15(18)12-8-4-3-5-9-12/h3-11H,1-2H3 |
InChI Key |
MRSOKSKHABANOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


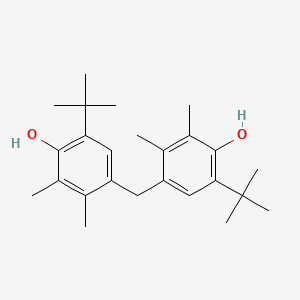
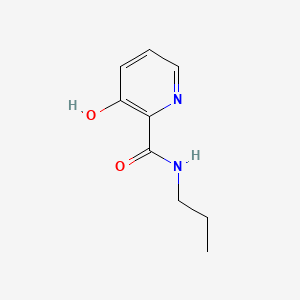

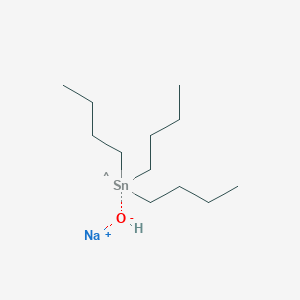
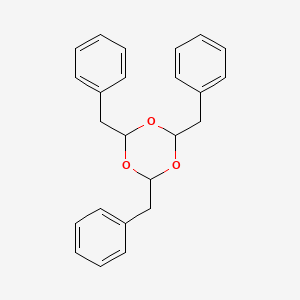

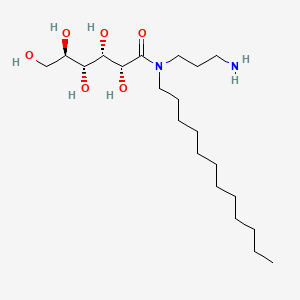
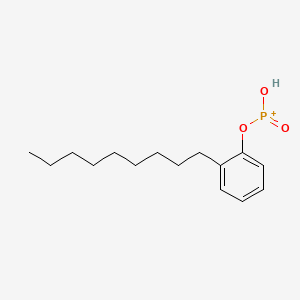
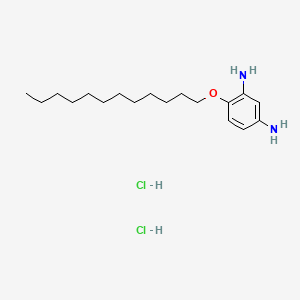
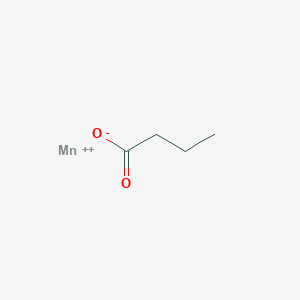


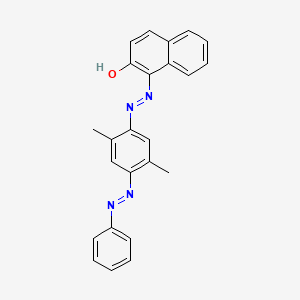
![1,1'-[(Phenylimino)diethylene]dipyridinium dichloride](/img/structure/B12663293.png)
